molecular formula C23H19N5O6S B6489746 5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 847190-78-7

5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B6489746
CAS No.: 847190-78-7
M. Wt: 493.5 g/mol
InChI Key: SVRLKEPYQZGXGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrimido[4,5-d]pyrimidine class, a bicyclic heterocyclic system with fused pyrimidine rings. Its structure features:

  • 1,3-Dimethyl groups at positions 1 and 2.
  • 4-Methoxyphenyl-2-oxoethylthio substituent at position 3.
  • 4-Nitrophenyl group at position 5.

Properties

IUPAC Name

5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O6S/c1-26-20-18(22(30)27(2)23(26)31)21(35-12-17(29)13-6-10-16(34-3)11-7-13)25-19(24-20)14-4-8-15(9-5-14)28(32)33/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRLKEPYQZGXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)C4=CC=C(C=C4)OC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-3-oxobutanoate with a suitable amine in the presence of a base can yield the desired pyrimido[4,5-d]pyrimidine scaffold .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and modulating cellular pathways. For instance, it may inhibit the activity of kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Key Properties:

  • Synthesis : Prepared via thiourea-mediated cyclization in aqueous media, enabling efficient separation of derivatives .
  • Biological Relevance: Pyrimido[4,5-d]pyrimidines are known for anticancer, antimicrobial, and kinase-inhibitory activities .
  • Functional Groups : The 4-nitrophenyl (electron-withdrawing) and 4-methoxyphenyl (electron-donating) groups likely modulate solubility, binding affinity, and cytotoxicity .

Comparison with Similar Pyrimido[4,5-d]pyrimidine Derivatives

Table 1: Structural and Activity Comparison

Compound Name/ID Substituents Key Activity (IC₅₀ or MIC) Target/Application Source Evidence
Target Compound 5-(4-MeOPhCOCH₂S), 7-(4-NO₂Ph) Not reported CDK2 inhibition (proposed)
7f 5-(4-ClPh), 7-(4-MePh) CDK2 IC₅₀ = 0.05 μM Anticancer (NCI assay)
7e 5-(3-ClPh), 7-(4-MePh) CDK2 IC₅₀ = 0.25 μM Anticancer
Compound 4f 5-(4-NO₂PhCH₂), 6-OH Not reported Antimicrobial
Tetrahydropyrimido[4,5-d]pyrimidine 2-(4-ClPh), 1,3-di(4-MeOPh) MIC = 12.5–50 μg/mL Antibacterial

CDK2 Inhibition and Anticancer Activity

  • Target Compound vs. 7f : Compound 7f (CDK2 IC₅₀ = 0.05 μM) is more potent than the reference drug roscovitine. The target compound’s 4-nitrophenyl group may enhance binding via π-π stacking but could reduce selectivity due to increased hydrophobicity .
  • Role of Substituents : Chlorophenyl (7f) and nitrophenyl (target) substituents both improve kinase affinity, but nitro groups may increase off-target cytotoxicity .

Antimicrobial Activity

  • Target Compound vs. Tetrahydropyrimido Derivatives : The 4-nitrophenyl group in the target compound is structurally analogous to chlorophenyl in , which showed MIC values of 12.5–50 μg/mL. Nitro groups typically enhance antibacterial activity via electron withdrawal .
  • Comparison with Pyrimidinone 4f: The hydroxyl group in 4f improves solubility but reduces membrane permeability compared to the target compound’s thioether .

Cytotoxicity and Selectivity

  • NCI-60 Screening : Pyrimido[4,5-d]pyrimidines like 7e and 7f showed broad-spectrum activity across 60 tumor cell lines. The target compound’s 4-nitrophenyl group may increase cytotoxicity but lower selectivity, similar to compound 7d (low CDK2 selectivity) .

Structure-Activity Relationship (SAR) Insights

Fusion Type : Pyrimido[5,4-d]pyrimidines are generally more potent than [4,5-d] isomers due to better steric alignment with kinase active sites . However, substituents like 4-nitrophenyl may compensate for this limitation in the target compound.

Substituent Effects: Electron-Withdrawing Groups (NO₂, Cl): Enhance kinase binding and antimicrobial activity . Thioether vs. Oxygen Ethers: Thio groups (as in the target compound) improve metabolic stability but may reduce solubility compared to oxygen analogs .

Synthetic Efficiency : The target compound’s aqueous synthesis offers greener and higher-yield production compared to solvent-dependent methods for derivatives like 7f .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.